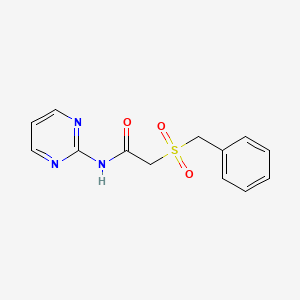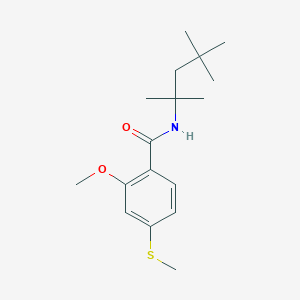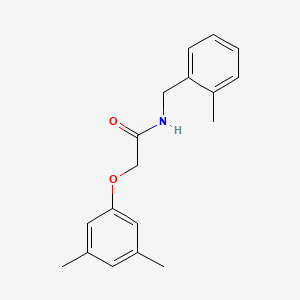
2-(benzylsulfonyl)-N-2-pyrimidinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfonyl)-N-2-pyrimidinylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfonyl)-N-2-pyrimidinylacetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play important roles in various cellular processes, and their inhibition can lead to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(benzylsulfonyl)-N-2-pyrimidinylacetamide have been studied in various cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. Additionally, it has been reported to reduce inflammation and oxidative stress in various tissues, suggesting its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(benzylsulfonyl)-N-2-pyrimidinylacetamide is its broad range of potential applications in scientific research. It has shown promising results in various studies, making it a valuable compound for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research on 2-(benzylsulfonyl)-N-2-pyrimidinylacetamide. One of the most promising areas is the development of new cancer treatments based on this compound. Additionally, further investigation into its anti-inflammatory properties could lead to the development of new treatments for inflammatory diseases. Other potential future directions include the exploration of its effects on other cellular processes and the development of new synthesis methods to improve its solubility and yield.
Conclusion
In conclusion, 2-(benzylsulfonyl)-N-2-pyrimidinylacetamide is a promising compound with a broad range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for cancer and inflammatory diseases and advance our understanding of the cellular processes involved in these diseases.
Synthesemethoden
The synthesis of 2-(benzylsulfonyl)-N-2-pyrimidinylacetamide has been reported in various studies. One of the most common methods involves the reaction of 2-chloro-N-(2-pyrimidinyl) acetamide with benzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in high yields. Other methods include the use of different pyrimidine precursors and various sulfonating agents.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(benzylsulfonyl)-N-2-pyrimidinylacetamide in scientific research are vast. It has been reported to have anticancer activity, making it a promising compound for the development of new cancer treatments. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-benzylsulfonyl-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12(16-13-14-7-4-8-15-13)10-20(18,19)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPZQBKAHCHQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)




![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)




![3-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5844456.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)